molecular formula C7H9N3O4 B2617596 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1174850-09-9

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2617596
CAS No.: 1174850-09-9
M. Wt: 199.166
InChI Key: BMUVZNHNIZKCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a precursor pyrazole compound. One common method involves the reaction of 4-methyl-1H-pyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with a suitable propanoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents on the pyrazole ring.

    3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure with additional methyl groups.

Uniqueness

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a nitro group and a propanoic acid moiety provides a versatile scaffold for further chemical modifications and applications .

Biological Activity

3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.16 g/mol
  • CAS Number : 956396-51-3

1. Anti-inflammatory Properties

Research indicates that compounds with a pyrazole nucleus often exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrazole, including this compound, showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that certain derivatives could achieve up to 85% inhibition at concentrations comparable to established anti-inflammatory agents like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have been evaluated against various bacterial strains. Results indicated effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity comparable to standard antibiotics .

3. Anticancer Activity

Emerging research highlights the anticancer potential of pyrazole derivatives. Studies have shown that certain modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells, with promising results suggesting that they may serve as lead compounds for further development in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : These compounds can modulate the production of cytokines, thereby influencing immune responses.

Case Study 1: Anti-inflammatory Activity

In a study evaluating a series of pyrazole derivatives, compound 4a was found to exhibit significant anti-inflammatory activity in carrageenan-induced edema models in rats. The study reported a reduction in paw swelling comparable to indomethacin, a known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds were subjected to agar diffusion methods, revealing zones of inhibition that indicated effective antibacterial activity .

Data Summary Table

Activity TypeCompound TestedResultReference
Anti-inflammatoryDerivative 4aSignificant reduction in edema
AntimicrobialVarious derivativesEffective against Gram-positive/negative
AnticancerPyrazole analogsInduced apoptosis in cancer cell lines

Properties

IUPAC Name

3-(4-methyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-4-9(3-2-6(11)12)8-7(5)10(13)14/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUVZNHNIZKCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.